Aureobasidin I

Description

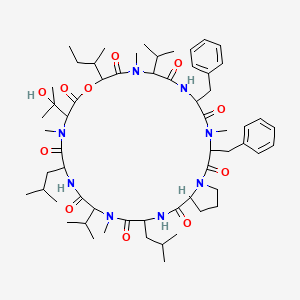

Structure

2D Structure

Properties

CAS No. |

127785-69-7 |

|---|---|

Molecular Formula |

C60H92N8O11 |

Molecular Weight |

1101.4 g/mol |

IUPAC Name |

3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |

InChI |

InChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71) |

InChI Key |

TXPKSEBYLYJCPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Aureobasidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic with potent antifungal activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action is the highly specific and potent inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. This technical guide provides an in-depth exploration of the molecular mechanism of Aureobasidin A, including its target, downstream cellular effects, and mechanisms of fungal resistance. Quantitative data on its inhibitory activity and antifungal spectrum are presented, along with detailed experimental protocols for key assays used in its study.

Primary Mechanism of Action: Inhibition of Inositol Phosphorylceramide (IPC) Synthase

Aureobasidin A exerts its fungicidal effect by targeting and inhibiting inositol phosphorylceramide (IPC) synthase.[1] This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, a critical step in the biosynthesis of sphingolipids, which are essential components of fungal cell membranes.[1] In yeast, IPC synthase is encoded by the AUR1 gene.[1]

The inhibition of IPC synthase by Aureobasidin A is highly specific and potent, with reported inhibition constants (Ki) in the picomolar range. This potent inhibition leads to a depletion of essential sphingolipids, compromising the structural integrity and function of the fungal cell membrane. The consequence is the leakage of vital cellular components, ultimately resulting in fungal cell death.[1]

Signaling Pathway of Aureobasidin A Action

The following diagram illustrates the mechanism of action of Aureobasidin A, from its entry into the fungal cell to the downstream consequences of IPC synthase inhibition.

Quantitative Data

Inhibitory Activity against IPC Synthase

The inhibitory potency of Aureobasidin A against IPC synthase has been quantified for various fungal species. The 50% inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its potent and specific nature.

| Fungal Species | Enzyme Source | IC50 (ng/mL) | Ki (pM) |

| Candida albicans | Microsomal Membranes | 2 - 4 | 183 |

| Saccharomyces cerevisiae | Microsomal Membranes | - | 234 |

| Aspergillus fumigatus | Microsomal Membranes | 3 - 5 | - |

| Aspergillus flavus | Microsomal Membranes | 3 - 5 | - |

| Aspergillus niger | Microsomal Membranes | - | - |

| Candida glabrata | Microsomal Membranes | 2 - 4 | - |

| Candida tropicalis | Microsomal Membranes | 2 - 4 | - |

| Candida parapsilosis | Microsomal Membranes | 2 - 4 | - |

| Candida krusei | Microsomal Membranes | 2 - 4 | - |

Table 1: Inhibitory Activity of Aureobasidin A against Fungal IPC Synthase.

Antifungal Spectrum: Minimum Inhibitory Concentrations (MIC)

Aureobasidin A demonstrates broad-spectrum antifungal activity. The Minimum Inhibitory Concentration (MIC) values against various pathogenic fungi are summarized below.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.25 - ≥8 | 1 | 4 |

| Candida glabrata | - | 1 | 2 |

| Candida tropicalis | - | 1 | 2 |

| Candida parapsilosis | - | 1 | 2 |

| Candida krusei | - | - | - |

| Aspergillus fumigatus | >50 | - | - |

| Aspergillus flavus | >50 | - | - |

| Aspergillus niger | - | - | - |

| Cryptococcus neoformans | - | - | - |

| Saccharomyces cerevisiae | 0.1 - 0.5 | - | - |

Table 2: Minimum Inhibitory Concentrations (MIC) of Aureobasidin A against Various Fungal Species. [2][3][4] Note that some Aspergillus species exhibit high intrinsic resistance, which is often attributed to efflux pump activity rather than target insensitivity.[1] For C. neoformans, a MIC of 4 µL/mL has been reported, which corresponds to a concentration dependent on the specific activity of the solution used.[5]

Downstream Cellular Effects

Beyond the primary effect on membrane integrity, the inhibition of sphingolipid biosynthesis by Aureobasidin A triggers a cascade of downstream cellular events:

-

Disruption of Actin Assembly: Treatment with Aureobasidin A leads to aberrant actin assembly, which is crucial for maintaining cell polarity, budding, and endocytosis in fungi.

-

Cell Cycle Arrest: Fungal cells exposed to Aureobasidin A often exhibit a cell cycle arrest at the G2 phase, suggesting a checkpoint activation in response to membrane stress or cytoskeletal defects.

-

Increased Membrane Permeability: The compromised cell membrane leads to increased permeability, resulting in the leakage of ions and small molecules, such as potassium ions.[5][6]

-

Morphological Changes: Electron microscopy studies have revealed significant morphological alterations in fungal cells treated with Aureobasidin A, including cell shrinkage and surface irregularities.[6]

Mechanisms of Fungal Resistance

Fungal resistance to Aureobasidin A can arise through two primary mechanisms:

-

Target Modification: Mutations in the AUR1 gene, which encodes IPC synthase, can lead to reduced binding affinity of Aureobasidin A to its target. A well-characterized resistance mutation is the substitution of phenylalanine at position 158 to tyrosine (F158Y) in the Aur1 protein.

-

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Aureobasidin A out of the fungal cell, thereby reducing its intracellular concentration below the effective inhibitory level. In Saccharomyces cerevisiae, the ABC transporters YOR1 and PDR5 have been implicated in Aureobasidin A resistance. The resistance of some Aspergillus species is also attributed to enhanced efflux.[1]

Experimental Protocols

In Vitro IPC Synthase Activity Assay (Fluorometric HPLC-based)

This protocol outlines a method to measure the in vitro activity of IPC synthase by quantifying the formation of a fluorescent product.

-

Preparation of Fungal Microsomal Membranes:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail).

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Wash the microsomal pellet with buffer and resuspend in a suitable storage buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Fungal microsomal membranes (typically 50-100 µg of protein).

-

Phosphatidylinositol (PI) (final concentration ~1 mM).

-

C6-NBD-ceramide (a fluorescent substrate) (final concentration ~50 µM).

-

Aureobasidin A at various concentrations (or vehicle control).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) to a final volume of 100 µL.

-

-

Pre-incubate the microsomes, buffer, and Aureobasidin A for 5-10 minutes at 30°C.

-

Initiate the reaction by adding the substrates (PI and C6-NBD-ceramide).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for HPLC analysis (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a silica column and a fluorescence detector (excitation ~470 nm, emission ~530 nm).

-

Separate the fluorescent product (NBD-IPC) from the unreacted substrate (NBD-ceramide) using an appropriate solvent gradient.

-

Quantify the amount of NBD-IPC formed by integrating the peak area and comparing it to a standard curve.

-

FRET-Based IPC Synthase Assay

A Förster Resonance Energy Transfer (FRET)-based assay offers a high-throughput alternative for screening IPC synthase inhibitors. This assay relies on the proximity-dependent energy transfer between a donor and an acceptor fluorophore.

References

- 1. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study on Candida biofilm growth characteristics and its susceptibility to aureobasidin A | Revista Iberoamericana de Micología [elsevier.es]

- 3. The inhibitory effects of aureobasidin A on Candida planktonic and biofilm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effects and mechanism of antifungal action of the natural cyclic depsipeptide, aureobasidin A against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Functional Alterations Caused by Aureobasidin A in Clinical Resistant Strains of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

Aureobasidin I: A Technical Guide on its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin I is a cyclic depsipeptide that belongs to the aureobasidin family of antifungal antibiotics produced by the fungus Aureobasidium pullulans. While structurally similar to its well-studied counterpart, Aureobasidin A, this compound possesses distinct modifications that influence its biological activity and physical characteristics. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Structure

This compound is a complex cyclic depsipeptide with the molecular formula C₆₀H₉₂N₈O₁₁ and a molecular weight of 1101.42 g/mol . The core structure is a macrocycle composed of amino and hydroxy acids. The defining feature of this compound, which distinguishes it from Aureobasidin A, is a specific substitution at one of the phenylalanine residues within the peptide ring.

While detailed spectroscopic data like 1H-NMR, 13C-NMR, and mass spectrometry are essential for the complete elucidation of its intricate structure, such specific data for this compound is not as widely published as for Aureobasidin A. However, based on the known structure of Aureobasidin A and the reported modifications, the proposed structure of this compound can be inferred.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 127785-69-7 |

| Molecular Formula | C₆₀H₉₂N₈O₁₁ |

| Molecular Weight | 1101.42 g/mol |

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and experimental application. These properties are summarized in the table below. It is important to note that due to the limited availability of specific studies on this compound, some of these properties are inferred from data on the closely related Aureobasidin A.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and DMSO. Almost insoluble in water.[1] |

| Melting Point | Not specifically reported for this compound. Aureobasidin A has a melting point of 155-157 °C.[2] |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

The primary biological activity of the aureobasidin class of compounds is their potent antifungal effect. Aureobasidin A is a well-documented inhibitor of the enzyme inositol phosphorylceramide (IPC) synthase, a crucial component in the fungal sphingolipid biosynthesis pathway.[3][4] This enzyme is essential for fungal cell wall integrity and viability, and its absence in mammalian cells makes it an attractive target for antifungal drug development.

It is highly probable that this compound shares this mechanism of action, targeting IPC synthase to disrupt sphingolipid metabolism in fungi. This disruption leads to the accumulation of toxic ceramides and ultimately cell death.[4]

Signaling Pathway of IPC Synthase Inhibition

The inhibition of IPC synthase by aureobasidins initiates a cascade of events within the fungal cell, leading to growth arrest and apoptosis. A simplified representation of this pathway is depicted below.

References

- 1. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. takara.co.kr [takara.co.kr]

- 3. Inhibitory Effect of Aureobasidin A on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aureobasidin A arrests growth of yeast cells through both ceramide intoxication and deprivation of essential inositolphosphorylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

Aureobasidin A Production by Aureobasidium pullulans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureobasidin A, a potent antifungal cyclic depsipeptide, is a secondary metabolite produced by the black, yeast-like fungus Aureobasidium pullulans. Its unique mechanism of action, targeting inositol phosphorylceramide (IPC) synthase, makes it a compelling candidate for novel antifungal drug development.[1][2][3] This technical guide provides an in-depth overview of Aureobasidin A, focusing on its production through fermentation of A. pullulans. It includes a summary of production yields, detailed experimental protocols for fermentation, extraction, and purification, and a visualization of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmacology.

Introduction to Aureobasidium pullulans and Aureobasidin A

Aureobasidium pullulans is a ubiquitous fungus known for its remarkable adaptability to diverse environments.[4] In the realm of biotechnology, it is recognized for its capacity to produce a variety of valuable compounds, including enzymes, siderophores, and the polysaccharide pullulan.[4] Among its secondary metabolites, Aureobasidin A stands out for its significant antifungal properties.[5][6]

Aureobasidin A is a cyclic depsipeptide antibiotic with a molecular weight of approximately 1,100 Da.[7] Its potent antifungal activity is attributed to the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[1][2][3] This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death.[1][3] The compound has demonstrated efficacy against a range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[2][8]

Biosynthesis of Aureobasidin A

The biosynthesis of Aureobasidin A in Aureobasidium pullulans is orchestrated by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[9][10] This enzymatic machinery synthesizes the peptide backbone of Aureobasidin A in a stepwise fashion, independent of ribosomal protein synthesis.

The gene responsible for encoding this NRPS complex is designated as aba1.[9][10] The aba1 gene is characterized by a single, large open reading frame (ORF) of 34,980 base pairs, which translates into a protein of 11,659 amino acids with a calculated molecular mass of 1,286,254 Da.[9][10]

The Aba1 protein is organized into nine distinct biosynthetic modules.[9][10] Eight of these modules are responsible for the incorporation of the eight amino acid residues, while one module is dedicated to the integration of a hydroxy acid component, 2-hydroxy-3-methylpentanoic acid.[9][10][11] Four of the amino acid-incorporating modules also contain methylation domains, which are responsible for the N-methylation of specific amino acid residues within the Aureobasidin A structure.[9][10] The modular nature of the NRPS allows for the sequential addition and modification of the constituent monomers, ultimately leading to the cyclization and release of the final Aureobasidin A molecule.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Aureobasidin A for yeast two-hybrid studies [takarabio.com]

- 3. yeasenbio.com [yeasenbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Aureobasidium research: Paving the path to industrial utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. takarabio.com [takarabio.com]

- 8. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 9. Cloning and molecular characterization of the gene encoding the Aureobasidin A biosynthesis complex in Aureobasidium pullulans BP-1938 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BGC0000307 [mibig.secondarymetabolites.org]

- 12. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

Aureobasidin A: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans. It exhibits potent, broad-spectrum fungicidal activity against a wide range of clinically significant yeasts and molds.[1][2] Its unique mechanism of action, targeting an essential enzyme in the fungal sphingolipid biosynthesis pathway that is absent in mammals, makes it an attractive candidate for the development of novel antifungal therapeutics.[3][4][5][6] This technical guide provides an in-depth overview of the antifungal activity of Aureobasidin A, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.

Spectrum of Antifungal Activity

Aureobasidin A has demonstrated significant in vitro activity against various pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Aureobasidin A against a range of fungal species. MIC values are a quantitative measure of the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 76615 | 0.12 - 4 | |

| Candida albicans | Clinical Isolates | <2 | |

| Candida glabrata | Clinical Isolates | 0.25 - 2 | [7] |

| Candida glabrata | <2 | ||

| Candida tropicalis | <2 | [4] | |

| Candida parapsilosis | <2 | [4] | |

| Candida krusei | <2 | [4] | |

| Cryptococcus neoformans | Not specified | [1][2] | |

| Aspergillus fumigatus | >50 | [4][8] | |

| Aspergillus flavus | >50 | [4] | |

| Aspergillus niger | 0.8 | [5] | |

| Aspergillus terreus | Not specified | [4] | |

| Saccharomyces cerevisiae | 0.1 - 0.5 | [1] | |

| Schizosaccharomyces pombe | 0.1 - 0.5 | [1] |

Note: The resistance of Aspergillus fumigatus and Aspergillus flavus to Aureobasidin A is suggested to be due to increased drug efflux, as the target enzyme, IPC synthase, in these species remains sensitive to the compound.[4]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A exerts its antifungal effect by specifically inhibiting the enzyme inositol phosphorylceramide (IPC) synthase.[1][4][5] This enzyme catalyzes a critical step in the fungal sphingolipid biosynthesis pathway: the transfer of a phosphoinositol group from phosphatidylinositol to ceramide to form IPC.[3][4][5] Sphingolipids are essential components of the fungal cell membrane, playing crucial roles in maintaining membrane integrity, cell signaling, and cell growth.[9][10][11] By blocking IPC synthesis, Aureobasidin A disrupts these vital functions, leading to cell death.[1]

The following diagram illustrates the fungal sphingolipid biosynthesis pathway and the point of inhibition by Aureobasidin A.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. From Nature to Medicine: The Remarkable Properties of Aureobasidin A |Minboitech [min-biotech.com]

- 3. THE PROTOZOAN INOSITOL PHOSPHORYLCERAMIDE SYNTHASE: A NOVEL DRUG TARGET WHICH DEFINES A NEW CLASS OF SPHINGOLIPID SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IPC synthase inhibitors and how do they work? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Chromosome 1 trisomy confers resistance to aureobasidin A in Candida albicans [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingolipid biosynthetic pathway is crucial for growth, biofilm formation and membrane integrity of Scedosporium boydii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Aureobasidin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Aureobasidin analogs. It is designed to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development. This document details the synthetic strategies for creating novel Aureobasidin derivatives, presents their biological activities in a structured format, outlines key experimental protocols, and visualizes the underlying biochemical pathways and research workflows.

Introduction to Aureobasidins

Aureobasidins are a class of cyclic depsipeptide antifungal agents originally isolated from the fungus Aureobasidium pullulans. Aureobasidin A, the most well-known member of this class, exhibits potent activity against a broad range of pathogenic fungi, including Candida and Cryptococcus species.[1] The unique mode of action of aureobasidins, targeting the fungal-specific enzyme inositol phosphorylceramide (IPC) synthase, makes them an attractive scaffold for the development of new antifungal drugs with a reduced likelihood of cross-resistance to existing therapies.[2][3] This guide explores the chemical modifications of the aureobasidin core to enhance its therapeutic properties.

Synthesis of Aureobasidin Analogs

The synthesis of Aureobasidin analogs is a complex process that has been approached through both solid-phase and solution-phase peptide synthesis techniques. A common strategy involves the synthesis of a linear depsipeptide precursor followed by a macrolactamization step to form the cyclic structure.

A prevalent method for synthesizing these analogs is through a combination of solid-phase and solution-phase synthesis. The linear peptide backbone is typically assembled on a 2-chlorotrityl chloride resin using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. A variety of coupling reagents, such as HATU/HOAt, HBTU/HOBt, and BTC/sym-collidine, are employed to facilitate the formation of amide bonds between the amino acid residues. The ester bond, a key feature of depsipeptides, can be formed either in solution prior to attachment to the resin or directly on the solid support. Once the linear precursor is synthesized and cleaved from the resin, the crucial cyclization step is carried out in solution, often using a reagent like HATU to promote the intramolecular amide bond formation.

Modifications to the Aureobasidin structure have been explored at various positions to investigate structure-activity relationships (SAR). For instance, analogs have been created by replacing amino acid residues at positions 6, 7, or 8 with L-glutamic acid, δ-hydroxy-L-norvaline, or δ-hydroxy-N-methyl-L-norvaline. The functional groups of these new amino acids, such as the γ-carboxyl or δ-hydroxyl groups, can then be further derivatized by coupling with various acids, alcohols, or amines to introduce alkyl chains of different lengths.[2]

General Synthetic Workflow

The overall process for the synthesis and evaluation of Aureobasidin analogs can be visualized as a multi-step workflow, beginning with the design and chemical synthesis of the compounds, followed by purification and subsequent biological testing.

Caption: A general workflow for the synthesis and evaluation of Aureobasidin analogs.

Biological Evaluation and Structure-Activity Relationships

The biological evaluation of Aureobasidin analogs primarily focuses on their antifungal activity, typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various fungal pathogens, and their potency in inhibiting the target enzyme, IPC synthase, measured as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following tables summarize the reported antifungal activities (MIC) and IPC synthase inhibition (IC50) for Aureobasidin A and a selection of its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Aureobasidin Analogs against Candida albicans

| Compound | Modification | MIC (µg/mL) | Reference |

| Aureobasidin A | - | <0.05 | |

| Aureobasidin B | [D-Hiv¹]-AbA | - | |

| Analog NP1 | Multiple substitutions | 107 | |

| Analog NP4 | Multiple substitutions | 100 | |

| Analog HP1 | Heptapeptide analog | 100 | |

| Analog HP2 | Heptapeptide analog | 85 | |

| [L-Glu⁶] AbA derivative (C6 ester) | C6 alkyl ester at position 6 | - | [2] |

Table 2: IC50 Values of Aureobasidin Analogs against IPC Synthase

| Compound | Fungal Species | IC50 (nM) | Reference |

| Aureobasidin A | Candida albicans | 2-4 | [4] |

| Aureobasidin A | Aspergillus fumigatus | 3-5 | [4] |

| Aureobasidin A | Aspergillus niger | 3-5 | [4] |

Structure-Activity Relationship (SAR) Insights

-

Alkyl Chain Length: The introduction of alkyl chains at positions 6, 7, or 8 has a significant impact on antifungal activity. Esterification of a γ-carboxyl group at these positions with shorter alkyl alcohols (C4 or C6) can enhance activity, while longer alkyl chains (C14) lead to a total loss of activity.[2]

-

Lipophilicity: Among lipophilic analogs with modifications at the L-Glu⁶ position, a C6 alcohol ester demonstrated the strongest antifungal activity against Candida species.[2]

-

P-glycoprotein Inhibition: Interestingly, there is no direct correlation between the SAR for antifungal activity and the inhibition of human MDR1 P-glycoprotein (Pgp). The most potent Pgp inhibitors were found among analogs with alterations at the β-hydroxy-N-methyl-L-valine (βHOMeVal) residue at position 9.[5]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A and its analogs exert their antifungal effect by inhibiting inositol phosphorylceramide (IPC) synthase, a key enzyme in the fungal sphingolipid biosynthesis pathway.[2][3] This pathway is essential for the integrity of the fungal cell membrane and for various cellular processes. The inhibition of IPC synthase leads to a depletion of complex sphingolipids and an accumulation of ceramide, ultimately resulting in cell death.[6]

Sphingolipid Biosynthesis Pathway and Aureobasidin A Inhibition

The following diagram illustrates the sphingolipid biosynthesis pathway in yeast and the point of inhibition by Aureobasidin A.

Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of Aureobasidin analogs.

Solid-Phase Synthesis of Linear Depsipeptide Precursor

This protocol is a generalized procedure based on methodologies described for the synthesis of Aureobasidin B analogs.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

First Amino Acid Loading: Add the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) and N,N-diisopropylethylamine (DIPEA) to the resin and agitate.

-

Capping: Cap any unreacted sites on the resin using a solution of DCM, methanol, and DIPEA.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Amino Acid Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HATU/HOAt), and DIPEA to the resin and agitate until the coupling is complete (monitor with a Kaiser test).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Ester Bond Formation (if applicable on-resin): For the ester linkage, couple the corresponding hydroxy acid to the N-terminal amino acid using a suitable coupling method.

-

Final Deprotection: Perform a final Fmoc deprotection.

-

Cleavage: Cleave the linear depsipeptide from the resin using a solution of trifluoroacetic acid (TFA) in DCM.

-

Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare a serial two-fold dilution of the Aureobasidin analog in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Determination: Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This protocol is a generalized procedure based on described methods.[4]

-

Microsome Preparation: Prepare microsomal membranes containing IPC synthase from the desired fungal species.

-

Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing the microsomal membranes, a fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide), and phosphatidylinositol (PI) in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the Aureobasidin analog to the reaction wells. Include a control with no inhibitor.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

-

Reaction Quenching: Stop the reaction by adding a suitable solvent mixture.

-

Analysis: Separate the fluorescently labeled product (NBD-IPC) from the unreacted substrate using HPLC.

-

Quantification: Quantify the amount of product formed by measuring the fluorescence intensity.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Aureobasidin analogs represent a promising class of antifungal agents with a distinct mechanism of action. The synthetic methodologies outlined in this guide provide a framework for the rational design and generation of novel derivatives. The biological evaluation protocols are crucial for determining the efficacy and structure-activity relationships of these new compounds. The continued exploration of the Aureobasidin scaffold, guided by a deeper understanding of its interaction with IPC synthase, holds significant potential for the development of the next generation of antifungal therapies.

References

- 1. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 2. Syntheses of antifungal aureobasidin A analogs with alkyl chains for structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Alterations Caused by Aureobasidin A in Clinical Resistant Strains of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What are IPC synthase inhibitors and how do they work? [synapse.patsnap.com]

Cryo-EM Structure of the Aureobasidin A-Bound Inositol Phosphorylceramide (IPC) Synthase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cryo-electron microscopy (cryo-EM) structure of the Saccharomyces cerevisiae inositol phosphorylceramide (IPC) synthase complex bound to the antifungal agent Aureobasidin A (AbA). IPC synthase, a critical enzyme in the sphingolipid biosynthetic pathway of fungi, is a promising target for novel antifungal therapies due to its absence in mammals.[1][2] This document details the structural basis of AbA-mediated inhibition, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Structural Overview of the AbA-Bound IPC Synthase Complex

The cryo-EM structure of the AbA-bound IPC synthase complex was determined at a resolution of 3.17 Å.[3] The complex is a dimer of heterodimers, with each heterodimer consisting of the catalytic subunit Aur1 and the regulatory subunit Kei1.[3][4] The dimerization is mediated by the Aur1 subunits.[3]

Aureobasidin A, a cyclic depsipeptide, binds within a predominantly hydrophobic pocket located in the catalytic core domain of each Aur1 subunit.[3] This binding site is strategically positioned to block the entry of both substrates, ceramide and phosphatidylinositol (PI), effectively inhibiting the enzyme's function.[3] Mutations conferring resistance to AbA have been found to cluster near this binding site, highlighting its importance in the inhibitor's mechanism of action.[3]

Key Structural Features:

-

Overall Architecture: Dimer of Aur1-Kei1 heterodimers.[3]

-

Inhibitor Binding Site: Hydrophobic pocket in the catalytic core of the Aur1 subunit.[3]

-

Mechanism of Inhibition: Steric hindrance preventing substrate binding.[3]

Quantitative Data

This section summarizes the key quantitative data associated with the IPC synthase complex and its inhibition by Aureobasidin A.

Table 1: Cryo-EM Data Collection and Refinement Statistics

| Parameter | Value |

| Resolution | 3.17 Å |

| PDB ID | 9IVC |

| EMDB ID | EMD-60924 |

| Reconstruction Method | Single Particle |

| Organism (Complex) | Saccharomyces cerevisiae S288C |

| Organism (Inhibitor) | Aureobasidium pullulans |

| Expression System | Homo sapiens |

Data sourced from RCSB PDB.[3]

Table 2: Kinetic Parameters of IPC Synthase

| Substrate | Km (µM) |

| C6-NBD-ceramide | 3.3 |

| Phosphatidylinositol (PI) | 138.0 |

Note: These kinetic parameters were determined for the IPC synthase from Candida albicans using a fluorescent ceramide analog (C6-NBD-ceramide).[5] The PI substrate was also found to be inhibitory at high concentrations with an apparent Ki of 588.2 µM.[5]

Table 3: Inhibitory Activity of Aureobasidin A

| Fungal Species | IPC Synthase IC50 (ng/mL) |

| Candida albicans | 2 - 4 |

| Candida glabrata | 2 - 4 |

| Candida tropicalis | 2 - 4 |

| Candida parapsilosis | 2 - 4 |

| Candida krusei | 2 - 4 |

| Aspergillus fumigatus | 3 - 5 |

| Aspergillus flavus | 3 - 5 |

| Aspergillus niger | 3 - 5 |

| Aspergillus terreus | 3 - 5 |

Data represents the 50% inhibitory concentrations (IC50s) of Aureobasidin A for IPC synthase from various fungal species.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the structural and functional characterization of the IPC synthase complex.

Expression and Purification of the Aur1-Kei1 Complex

While a specific, detailed protocol for the S. cerevisiae Aur1-Kei1 complex for the cryo-EM study is not publicly available, a general workflow for the expression and purification of yeast transmembrane proteins can be adapted.[6]

Expression in Saccharomyces cerevisiae

-

Vector Construction: The genes encoding Aur1 and Kei1 are cloned into a yeast expression vector, often with a C-terminal affinity tag (e.g., His10 and ZZ domains) on one of the subunits to facilitate purification.[6] The expression can be driven by an inducible promoter, such as the galactose-inducible GAL1 promoter or the ADH2 promoter.[6]

-

Yeast Transformation and Culture: The expression vector is transformed into a suitable S. cerevisiae strain.[6] Cultures are initially grown in selective media and then expanded in a rich medium like YPD for protein expression.[6]

-

Induction and Harvest: Protein expression is induced (e.g., by adding galactose for the GAL1 promoter).[6] Cells are harvested by centrifugation during the exponential growth phase.[6][7]

Purification of the Membrane-Bound Complex

-

Cell Lysis: Yeast cells are lysed to release the cellular contents. This can be achieved using a French press or other mechanical disruption methods in a suitable lysis buffer containing protease inhibitors.

-

Membrane Fractionation: The cell lysate is subjected to centrifugation to pellet the cell debris and membranes.[8] The membrane fraction is then solubilized using a detergent (e.g., CHAPS) to extract the membrane proteins.[5]

-

Affinity Chromatography: The solubilized membrane fraction is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins or IgG sepharose for ZZ-tagged proteins).[6]

-

Washing and Elution: The column is washed extensively to remove non-specifically bound proteins. The protein complex is then eluted, for instance, by using a specific peptide (e.g., FLAG peptide for FLAG-tagged proteins).

-

Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to separate it from aggregates and other contaminants, ensuring a homogenous sample for structural studies.[9]

Cryo-EM Sample Preparation and Data Collection

-

Grid Preparation: A small volume (typically 3-5 µL) of the purified Aur1-Kei1 complex in a suitable buffer is applied to a cryo-EM grid (e.g., a Quantifoil grid).[10][11]

-

Blotting and Plunge-Freezing: Excess liquid is blotted away, and the grid is rapidly plunged into liquid ethane cooled by liquid nitrogen.[11] This process, known as vitrification, freezes the sample so rapidly that crystalline ice cannot form, preserving the native structure of the complex.[11]

-

Data Collection: The vitrified grids are then transferred to a cryo-electron microscope for data collection.[12] A large number of images (micrographs) are collected automatically.[12]

Inositol Phosphorylceramide (IPC) Synthase Activity Assay

This protocol is adapted from a fluorescent assay for IPC synthase activity.[13][14]

-

Reaction Mixture Preparation: In a 96-well plate, pre-incubate the purified IPC synthase complex with phosphatidylinositol (PI) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).[13]

-

Initiation of Reaction: Start the enzymatic reaction by adding a fluorescently labeled ceramide substrate, such as C6-NBD-ceramide.[13]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 5-30 minutes).[13]

-

Termination of Reaction: Stop the reaction by adding methanol.[13]

-

Quantification: The fluorescent product, C6-NBD-inositol phosphorylceramide, can be quantified using a fluorescence plate reader.[13] Alternatively, the product can be separated from the unreacted substrate using ion-exchange resin before quantification.[13]

Visualizations

Sphingolipid Biosynthesis and Cell Wall Integrity Pathway

IPC synthase plays a crucial role in the sphingolipid biosynthesis pathway in fungi. It catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, producing inositol phosphorylceramide (IPC) and diacylglycerol (DAG).[15] DAG is a key second messenger that can activate protein kinase C (PKC), which in turn is a component of the cell wall integrity (CWI) signaling pathway.[1] This pathway is essential for maintaining the structural integrity of the fungal cell wall.[16]

Caption: IPC synthase role in sphingolipid biosynthesis and CWI pathway.

Experimental Workflow for Cryo-EM Structure Determination

The determination of the cryo-EM structure of a membrane protein complex like IPC synthase involves a multi-step workflow, from protein expression to the final 3D model.

Caption: Workflow for cryo-EM structure determination of IPC synthase.

References

- 1. Roles for inositol-phosphoryl ceramide synthase 1 (IPC1) in pathogenesis of C. neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purification of Transmembrane Proteins from Saccharomyces cerevisiae for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 9. Expression, purification, crystallization and preliminary X-ray crystallographic studies of a mitochondrial membrane-associated protein Cbs2 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

- 12. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US7659088B2 - Assay for inositol phosphorylceramide synthase activity - Google Patents [patents.google.com]

- 14. Characterization of the inositol phosphorylceramide synthase activity from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Architecture of Antifungal Potency: A Technical Guide to the Biosynthesis of Aureobasidin A in Aureobasidium pullulans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A, a potent cyclic depsipeptide antifungal agent produced by the black yeast-like fungus Aureobasidium pullulans, has garnered significant interest in the pharmaceutical and biotechnology sectors. Its unique mechanism of action, targeting inositol phosphorylceramide (IPC) synthase, an essential enzyme in fungal cell wall synthesis, makes it a compelling candidate for novel antifungal drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of Aureobasidin A, offering a comprehensive resource for researchers seeking to understand and harness this intricate molecular machinery.

The Aureobasidin A Biosynthesis Gene Cluster (aba1)

The production of Aureobasidin A is orchestrated by a massive, intronless gene, aba1, which encodes a non-ribosomal peptide synthetase (NRPS) complex. This single open reading frame (ORF) spans approximately 34,980 base pairs and translates into a colossal protein of 11,659 amino acids with a predicted molecular weight of 1.286 MDa. The aba1 gene is organized into nine distinct modules, each responsible for the incorporation of a specific monomer into the growing peptide chain.

The Modular Architecture of the Aba1 NRPS

The Aba1 NRPS follows the canonical assembly-line logic of non-ribosomal peptide synthesis. Each of the nine modules contains a conserved set of catalytic domains that act in a coordinated fashion to select, activate, and link the constituent monomers. The core domains within each module include:

-

Adenylation (A) Domain: Responsible for recognizing and activating the specific amino acid or hydroxy acid substrate by adenylation, consuming ATP in the process.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated substrate via a 4'-phosphopantetheine (PPt) arm.

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the upstream peptidyl-S-PCP and the downstream aminoacyl-S-PCP.

Four of the nine modules also contain an integrated N-methyltransferase (MT) Domain , which is responsible for the N-methylation of specific amino acid residues, a characteristic feature of Aureobasidin A. The final module contains a Thioesterase (TE) Domain that catalyzes the cyclization and release of the final depsipeptide product.

Biosynthetic Pathway of Aureobasidin A

The biosynthesis of Aureobasidin A is a complex, multi-step process that begins with the selection and activation of the constituent monomers by the respective adenylation domains of the Aba1 NRPS. The linear depsipeptide is assembled sequentially on the NRPS enzyme complex, with the growing chain being passed from one module to the next.

The constituent monomers of Aureobasidin A are:

-

(2R,3R)-2-hydroxy-3-methylpentanoic acid

-

N-methyl-L-valine (x2)

-

L-phenylalanine

-

N-methyl-L-phenylalanine

-

L-proline

-

L-allo-isoleucine

-

L-leucine

-

β-hydroxy-N-methyl-L-valine

Quantitative Data on Aureobasidin A Production

While comprehensive quantitative data on the expression of the aba1 gene and the kinetic parameters of the Aba1 NRPS are not extensively available in the public domain, studies on the optimization of Aureobasidin A production provide valuable insights into the yields achievable under different fermentation conditions.

| Strain of A. pullulans | Fermentation Conditions | Aureobasidin A Yield (mg/L) | Reference |

| PA-2 | Initial Conditions | 610 | [1] |

| PA-2 | Optimized (RSM) | 920 | [1] |

Note: The optimized conditions for strain PA-2 included an inoculum size of 6.8%, a rotation speed of 216 rpm, a culture temperature of 26°C, a liquid volume of 125 mL, and an initial pH of 7.[1]

Experimental Protocols

Gene Knockout of aba1 using CRISPR/Cas9

This protocol is adapted from established CRISPR/Cas9 methods for Aureobasidium pullulans.

Objective: To create a null mutant of the aba1 gene to confirm its role in Aureobasidin A biosynthesis.

Workflow:

Detailed Methodology:

-

sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the aba1 coding sequence using a suitable online tool (e.g., CHOPCHOP).

-

Vector Construction:

-

Synthesize the designed sgRNAs as oligonucleotides.

-

Clone the sgRNAs into a vector containing the Streptococcus pyogenes Cas9 nuclease under the control of a strong constitutive promoter (e.g., gpdA) and a selection marker (e.g., hygromycin resistance).

-

Construct a donor DNA fragment containing upstream and downstream homology arms of the aba1 gene flanking a selection marker.

-

-

Protoplast Preparation:

-

Grow A. pullulans in a suitable liquid medium to the early logarithmic phase.

-

Harvest the cells by centrifugation and wash with an osmotic stabilizer (e.g., 1.2 M MgSO4).

-

Digest the cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in the osmotic stabilizer.

-

Separate the protoplasts from the mycelial debris by filtration.

-

-

Protoplast Transformation:

-

Mix the prepared protoplasts with the Cas9/sgRNA vector and the donor DNA.

-

Add PEG solution (e.g., 40% PEG 4000) and incubate.

-

Wash the protoplasts with the osmotic stabilizer.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).

-

Isolate individual colonies and screen for the deletion of the aba1 gene by colony PCR using primers flanking the target region.

-

-

Phenotypic Validation:

-

Cultivate the confirmed knockout mutants and the wild-type strain under Aureobasidin A production conditions.

-

Extract the culture broth and analyze for the presence or absence of Aureobasidin A using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Heterologous Expression of the aba1 Gene Cluster

This protocol provides a general framework for the heterologous expression of the large aba1 gene cluster in a suitable fungal host like Aspergillus oryzae.

Objective: To express the aba1 gene cluster in a heterologous host for functional characterization and potential yield improvement.

Workflow:

Detailed Methodology:

-

Gene Cloning: Due to the large size of the aba1 gene, it is recommended to clone it in overlapping fragments from A. pullulans genomic DNA using long-range PCR.

-

Expression Vector Construction:

-

Utilize a fungal expression vector system that allows for the assembly of large gene clusters, such as those based on yeast homologous recombination (e.g., in Saccharomyces cerevisiae).

-

Assemble the overlapping aba1 fragments into the expression vector under the control of a strong, inducible, or constitutive promoter suitable for the chosen host (e.g., the amyB promoter for A. oryzae).

-

Include a selectable marker in the vector.

-

-

Host Transformation:

-

Prepare protoplasts of the host strain (e.g., A. oryzae).

-

Transform the protoplasts with the constructed expression vector using a PEG-mediated method.

-

-

Selection and Verification:

-

Select transformants on a medium containing the appropriate selection agent.

-

Verify the integration of the aba1 gene cluster into the host genome by PCR.

-

-

Expression and Metabolite Analysis:

-

Cultivate the positive transformants under conditions that induce the promoter driving aba1 expression.

-

Confirm the transcription of the aba1 gene using quantitative reverse transcription PCR (qRT-PCR).

-

Analyze the culture extracts for the production of Aureobasidin A by LC-MS.

-

Regulation of Aureobasidin A Biosynthesis

The regulatory mechanisms governing the biosynthesis of Aureobasidin A are not yet fully elucidated. However, like many other secondary metabolite gene clusters, it is likely subject to a complex regulatory network involving both pathway-specific and global regulators. Factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature have been shown to influence the production of Aureobasidin A.

Conclusion

The biosynthesis of Aureobasidin A in Aureobasidium pullulans represents a fascinating and complex example of non-ribosomal peptide synthesis. The massive aba1 gene and its multi-modular NRPS product are a testament to the intricate molecular machinery that has evolved to produce this potent antifungal compound. While significant strides have been made in characterizing the gene cluster and the overall biosynthetic pathway, further research is needed to fully elucidate the regulatory networks that control its expression and to obtain detailed kinetic data for the individual enzymatic domains. The methodologies outlined in this guide provide a foundation for future investigations aimed at harnessing the full potential of Aureobasidin A for the development of next-generation antifungal therapies.

References

Determining the Toxic Concentration of Aureobasidin A Against Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxic concentration of Aureobasidin A (AbA) against the model organism Saccharomyces cerevisiae. Aureobasidin A, a cyclic depsipeptide antibiotic isolated from Aureobasidium pullulans, is a potent antifungal agent with a specific mechanism of action, making it a valuable tool in research and a potential candidate for drug development. This document outlines the quantitative toxicological data, detailed experimental protocols for its determination, and the underlying molecular pathways affected by this compound.

Quantitative Toxicity Data

Aureobasidin A exhibits significant fungicidal activity against Saccharomyces cerevisiae at low concentrations. The toxicity is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). A summary of reported toxic concentrations is presented in the table below.

| Parameter | Concentration | Strain Information | Reference(s) |

| Toxic Concentration | 0.1 - 0.5 µg/mL | General S. cerevisiae | [1][2][3] |

| Minimum Inhibitory Concentration (MIC) | 1.25 µg/mL | Five tested S. cerevisiae mutant strains | [4] |

| Effective Concentration for Selection | 0.1 µg/mL | General S. cerevisiae | [5][6] |

| Fungicidal Concentration | 5.0 µg/mL | S. cerevisiae ATCC 9763 | [7][8] |

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of yeast.[1][2][9] This enzyme is encoded by the AUR1 gene in S. cerevisiae.[1][2] The inhibition of IPC synthase by Aureobasidin A leads to a dual fungicidal effect:

-

Depletion of Essential Inositolphosphorylceramides (IPCs): IPCs are crucial components of the yeast cell membrane, contributing to its structural integrity and function. Their depletion disrupts normal cellular processes.[10][11]

-

Ceramide Intoxication: The blockage of IPC synthesis leads to the accumulation of ceramides, which at high concentrations are toxic to the cell.[10][11] This accumulation is a primary cause of cell death.[10][11]

The downstream cellular effects of Aureobasidin A treatment include aberrant actin assembly, inhibition of the normal budding process, and ultimately, a loss of cell membrane integrity leading to cell death.[7][8]

Experimental Protocols

This section provides detailed methodologies for determining the toxic concentration of Aureobasidin A against S. cerevisiae.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Saccharomyces cerevisiae strain (e.g., ATCC 9763)

-

Yeast Peptone Dextrose (YPD) broth (1% yeast extract, 2% peptone, 2% glucose)

-

Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)[1]

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring OD600)

-

Incubator (30°C)

Procedure:

-

Yeast Culture Preparation:

-

Inoculate a single colony of S. cerevisiae into 5 mL of YPD broth.

-

Incubate overnight at 30°C with shaking.

-

The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.

-

-

Preparation of Aureobasidin A Dilutions:

-

Perform a serial two-fold dilution of the Aureobasidin A stock solution in YPD broth in the 96-well plate. The final concentration range should typically span from 0.05 µg/mL to 10 µg/mL.

-

Include a positive control well (yeast and YPD broth, no AbA) and a negative control well (YPD broth only).

-

-

Inoculation:

-

Add the prepared yeast suspension to each well containing the Aureobasidin A dilutions to a final OD600 of 0.001.

-

-

Incubation:

-

Incubate the microtiter plate at 30°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Aureobasidin A at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD600 of each well with a plate reader.

-

Spot Assay for Antifungal Susceptibility

This is a semi-quantitative method to assess the sensitivity of yeast to an antifungal agent.

Materials:

-

Saccharomyces cerevisiae strain

-

YPD agar plates (YPD broth with 2% agar)

-

YPD agar plates containing various concentrations of Aureobasidin A (e.g., 0.1 µg/mL, 0.5 µg/mL, 1.0 µg/mL)

-

YPD broth

-

Spectrophotometer

Procedure:

-

Yeast Culture Preparation:

-

Grow an overnight culture of S. cerevisiae in YPD broth at 30°C.

-

Adjust the culture to an OD600 of 1.0 in fresh YPD broth.

-

Prepare a 10-fold serial dilution series of the yeast culture (10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

-

-

Spotting:

-

Spot 5 µL of each dilution onto the surface of the YPD agar plates and the YPD agar plates containing Aureobasidin A.

-

-

Incubation:

-

Incubate the plates at 30°C for 48-72 hours.

-

-

Analysis:

-

Compare the growth of the yeast on the plates with Aureobasidin A to the control plate (YPD only). A reduction in the number of colonies or the size of the colonies indicates sensitivity to the compound.

-

Visualizations

Signaling Pathway of Aureobasidin A's Action

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. Aureobasidin A for yeast two-hybrid studies [takarabio.com]

- 3. takarabio.com [takarabio.com]

- 4. Structural and Functional Alterations Caused by Aureobasidin A in Clinical Resistant Strains of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 6. takara.co.kr [takara.co.kr]

- 7. journals.asm.org [journals.asm.org]

- 8. Fungicidal action of aureobasidin A, a cyclic depsipeptide antifungal antibiotic, against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aureobasidin A: selectable drug resistance for yeast [takarabio.com]

- 10. Aureobasidin A arrests growth of yeast cells through both ceramide intoxication and deprivation of essential inositolphosphorylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Aureobasidin A as a Selectable Marker in Yeast Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a potent cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans.[1][2][3] It serves as a highly effective selectable marker for yeast transformation, offering a number of advantages over traditional auxotrophic markers. AbA is toxic to a wide range of fungal species, including Saccharomyces cerevisiae, Schizosaccharomyces pombe, and Candida glabrata, at low concentrations.[3][4] Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[2][4][5] Resistance to AbA is conferred by a mutant version of this gene, AUR1-C, making it a powerful tool for selecting successfully transformed yeast cells.[1][2]

The AbA selection system is particularly advantageous due to its low background, as it actively kills sensitive cells rather than simply inhibiting their growth.[1][2][3] This leads to the robust growth of genuine positive clones and simplifies the identification of transformants. This document provides detailed application notes and protocols for the effective use of Aureobasidin A as a selectable marker in yeast transformation experiments.

Data Presentation

Table 1: General Properties of Aureobasidin A

| Property | Description |

| CAS Number | 127785-64-2[4] |

| Molecular Weight | ~1,100 Da[1][6] |

| Source | Aureobasidium pullulans R106[2][3][4] |

| Mechanism of Action | Inhibition of inositol phosphorylceramide (IPC) synthase[2][4][5] |

| Resistance Gene | AUR1-C (a mutant allele of the AUR1 gene)[1][2] |

| Solubility | Soluble in methanol or ethanol; almost insoluble in water[6] |

| Storage | Lyophilized form at room temperature; reconstituted solution at 4°C[6] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A for Various Yeast Strains

The optimal concentration of Aureobasidin A for selection can vary depending on the yeast strain's sensitivity. It is recommended to perform a dose-response experiment to determine the minimal concentration that effectively inhibits the growth of the untransformed host strain. The selection concentration is typically 2-10 times the MIC.[7]

| Yeast Strain | Ploidy | MIC (ng/mL) |

| Saccharomyces cerevisiae ATCC9763 | Diploid | 200-400[4] |

| Saccharomyces cerevisiae SH3328 | Haploid | 100[4] |

| Sake yeast | Diploid | 100-200[4] |

| Shochu yeast | Diploid | 100[4] |

| Beer yeast | Triploid or Tetraploid | 100[4] |

| Baker's yeast | Diploid | 200-400[4] |

| Schizosaccharomyces pombe JY-745 | Monoploid | 100[4] |

| Candida albicans TIMM-0136 | Diploid | 40[4] |

| Candida tropicalis TIMM-0324 | Diploid | 80[4] |

Note: These values are approximate and should be used as a starting point. The optimal concentration should be empirically determined for the specific strain and experimental conditions.

Table 3: Expected Transformation Efficiency with Aureobasidin A Selection

While transformation efficiency is highly dependent on the yeast strain, transformation method, and plasmid DNA, the Aureobasidin A system generally yields efficiencies comparable to those of auxotrophic markers.

| Transformation Method | Expected Efficiency (transformants/µg DNA) |

| Lithium Acetate (LiAc/ssDNA/PEG) | 1 x 10³ - 1 x 10⁵[7] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Aureobasidin A

Objective: To determine the lowest concentration of Aureobasidin A that inhibits the growth of the parental yeast strain.

Materials:

-

Yeast strain of interest

-

YPD agar plates

-

Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)

-

Sterile water or appropriate buffer

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of the yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.

-

The next day, measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.

-

Dilute the culture to an OD₆₀₀ of 0.1 in fresh YPD medium.

-

Prepare a series of YPD agar plates containing different concentrations of Aureobasidin A (e.g., 0, 50, 100, 200, 400, 800 ng/mL). To do this, add the appropriate amount of AbA stock solution to the molten agar just before pouring the plates.

-

Spread 100 µL of the diluted yeast culture onto each plate.

-

Incubate the plates at 30°C for 2-3 days.

-

The MIC is the lowest concentration of Aureobasidin A that completely inhibits visible yeast growth.

Protocol 2: Yeast Transformation using the Lithium Acetate (LiAc/ssDNA/PEG) Method with Aureobasidin A Selection

Objective: To introduce a plasmid containing the AUR1-C resistance gene into yeast and select for transformants using Aureobasidin A.

Materials:

-

Yeast strain of interest

-

Plasmid DNA containing the AUR1-C gene

-

YPD medium (liquid and agar plates)

-

Aureobasidin A stock solution

-

Solution A (100 mM Lithium acetate, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Carrier DNA (single-stranded salmon sperm DNA, 10 mg/mL)

-

PEG solution (40% Polyethylene glycol 3350 in Solution A)

-

Sterile microcentrifuge tubes

Procedure:

-

Preparation of Competent Cells:

-

Inoculate 50 mL of YPD medium with an overnight culture of the yeast strain to an OD₆₀₀ of approximately 0.2.

-

Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0 (mid-log phase).

-

Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

-

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

-

Resuspend the pellet in 1 mL of Solution A. The cells are now competent and ready for transformation.

-

-

Transformation Reaction:

-

In a sterile microcentrifuge tube, combine the following in order:

-

100 µL of competent yeast cells

-

5 µL of carrier DNA (boil for 5 minutes and immediately chill on ice before use)

-

1-5 µg of plasmid DNA

-

600 µL of PEG solution

-

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate at 30°C for 30-60 minutes.

-

-

Heat Shock:

-

Heat shock the transformation mixture at 42°C for 15-25 minutes. The optimal time may vary between strains.

-

-

Recovery and Plating:

-

Centrifuge the tube at 1,000 x g for 1 minute to pellet the cells.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 1 mL of YPD medium.

-

Incubate at 30°C for 2-3 hours with gentle shaking to allow for the expression of the resistance gene.

-

Plate 100-200 µL of the cell suspension onto YPD agar plates containing the appropriate selection concentration of Aureobasidin A (determined in Protocol 1, typically 100-500 ng/mL).

-

Incubate the plates at 30°C for 3-5 days until colonies appear.

-

-

Verification of Transformants:

-

Pick individual colonies and streak them onto fresh selective plates to confirm resistance.

-

Further verification can be performed by PCR to confirm the presence of the integrated plasmid or by functional assays, depending on the experimental goals.

-

Visualizations

Caption: Mechanism of Aureobasidin A action and resistance.

Caption: Yeast transformation workflow with Aureobasidin A selection.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No colonies on selective plates | - Inefficient transformation | - Optimize transformation protocol (e.g., cell density, heat shock time). |

| - Incorrect Aureobasidin A concentration | - Verify the MIC and use an appropriate selection concentration. | |

| - Inactive Aureobasidin A | - Use a fresh stock of Aureobasidin A. | |

| - Problem with the plasmid DNA | - Verify plasmid integrity and concentration. | |

| High background of non-transformed cells | - Aureobasidin A concentration is too low | - Increase the concentration of Aureobasidin A in the selection plates. |

| - Plates are too old | - Use freshly prepared selective plates. | |

| - Spontaneous resistance | - This is rare, but streak colonies on fresh selective plates to confirm resistance. | |

| Low number of transformants | - Suboptimal cell competency | - Ensure cells are in the mid-log phase of growth. |

| - Poor quality of plasmid DNA | - Use high-purity plasmid DNA. | |

| - Incorrect heat shock parameters | - Optimize the heat shock temperature and duration for your specific strain. |

Conclusion

Aureobasidin A, in conjunction with the AUR1-C resistance gene, provides a robust and efficient dominant selection system for yeast transformation. Its key advantages, including low background and applicability to a wide range of yeast species, make it an invaluable tool for molecular biology research and industrial applications. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively implement this powerful selection strategy in their experimental workflows.

References

- 1. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 2. Aureobasidin A: selectable drug resistance for yeast [takarabio.com]

- 3. Aureobasidin A for yeast two-hybrid studies [takarabio.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Mechanisms of aureobasidin A inhibition and drug resistance in a fungal IPC synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. takara.co.kr [takara.co.kr]

- 7. takara.co.kr [takara.co.kr]

Application Notes and Protocols for Aureobasidin A Selection in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans.[1][2][3] It is a potent antifungal agent that is highly toxic to a wide range of fungi, including the model organism Saccharomyces cerevisiae, at low concentrations.[1][2][3][4][5][6] This toxicity is due to its specific inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[1][2][7] The inhibition of IPC synthase disrupts the production of complex sphingolipids, leading to compromised cell membrane integrity and ultimately cell death.[1][8][9]

A mutated version of the AUR1 gene, known as AUR1-C, confers resistance to AbA.[1][2][10] This resistance mechanism forms the basis of a powerful selection system for yeast transformation and is particularly advantageous in yeast two-hybrid (Y2H) and one-hybrid (Y1H) screening systems.[1][2][3][10] Unlike auxotrophic markers that merely retard the growth of non-transformed cells, AbA actively kills sensitive cells, resulting in significantly lower background and a higher probability of identifying true positive clones.[2][10]

These application notes provide a comprehensive protocol for the use of Aureobasidin A as a selection agent in S. cerevisiae experiments.

Data Presentation

Table 1: Aureobasidin A Properties and Storage

| Property | Value | Source |

| Molecular Weight | 1,100 Da | [3][4][5][6] |

| Appearance | Lyophilized powder | [4] |

| Purity | ≥95% by HPLC | [4][5][6] |

| Storage (Dry) | Room temperature | [4][5][6] |

| Storage (Solution) | 4°C | [4][5][6] |

| Solubility | Soluble in ethanol or methanol; insoluble in water | [4][5] |

Table 2: Recommended Concentrations for Aureobasidin A Selection

| Application | Recommended AbA Concentration (µg/mL) | Notes | Source |

| General Selection | 0.1 - 0.5 | Effective for most S. cerevisiae strains. | [1][2][5][6] |

| Yeast One-Hybrid | 0.5 | Example concentration used in a specific study. | [1] |

| Yeast Two-Hybrid | 0.1 - 1.0 | The optimal concentration is strain-dependent. | [1] |

| Determining MIC | Varies | The selection concentration should be 2-5 times the MIC of the host strain. | [11] |

Table 3: Stock Solution Preparation

| Component | Concentration | Instructions | Source |

| Aureobasidin A | 0.5 - 5.0 mg/mL | Dissolve lyophilized AbA in 100% ethanol or methanol. | [4][5] |

| Storage | 4°C | The reconstituted stock solution should be stored at 4°C. | [4][5] |

Experimental Protocols

Protocol 1: Preparation of Aureobasidin A Stock Solution

-

Obtain lyophilized Aureobasidin A.

-

Under sterile conditions, dissolve the AbA powder in 100% ethanol or methanol to a final concentration of 1 mg/mL.[1] For example, dissolve 1 mg of AbA in 1 mL of ethanol.

-

Vortex briefly to ensure the powder is completely dissolved.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Optional but Recommended

Before performing large-scale selection experiments, it is advisable to determine the MIC of AbA for your specific S. cerevisiae strain.

-

Prepare a series of YPD (or appropriate selective) agar plates containing serial dilutions of Aureobasidin A (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.0 µg/mL).

-

To prepare the plates, autoclave the agar medium and allow it to cool to approximately 50-60°C.

-

Add the appropriate volume of the AbA stock solution to the molten agar, mix gently, and pour the plates.

-

Grow an overnight culture of your wild-type (non-resistant) S. cerevisiae strain.

-

Dilute the culture to an OD600 of 0.1.

-

Spot 5-10 µL of the diluted culture onto each plate.

-

Incubate the plates at 30°C for 2-3 days.

-

The MIC is the lowest concentration of AbA that completely inhibits the growth of the yeast.

-

For selection, use a concentration that is 2 to 5 times the determined MIC.[11]

Protocol 3: Yeast Transformation and Selection

This protocol is a general guideline for yeast transformation using the lithium acetate method, followed by selection on AbA-containing media.

Materials:

-

YPD medium

-

Aureobasidin A stock solution (1 mg/mL)

-

Solution A (100 mM Lithium acetate, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Solution B (40% Polyethylene Glycol 4000 in Solution A, freshly prepared)

-

Carrier DNA (e.g., salmon sperm DNA)

-

Your plasmid DNA carrying the AUR1-C resistance cassette

-

Competent S. cerevisiae cells

Procedure:

-

Preparation of Competent Cells:

-

Inoculate 50 mL of YPD medium with an overnight culture of S. cerevisiae.

-

Incubate at 30°C with shaking until the culture reaches an OD600 of 1-2.[12]

-

Harvest the cells by centrifugation at 1,000 x g for 5 minutes.[12]

-

Wash the cell pellet with 10 mL of sterile Solution A and centrifuge again.[12]

-

Resuspend the pellet in Solution A to a final OD600 of 150.[12]

-

-

Transformation:

-

In a microcentrifuge tube, combine 100 µL of the competent cell suspension with your plasmid DNA (typically 100-200 ng) and carrier DNA.

-

Incubate at 30°C for 1 hour.[12]

-

Add 850 µL of freshly prepared Solution B and mix gently by inverting the tube.[12]

-

Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15 minutes.[12]

-

Pellet the cells by centrifugation at 5,000 rpm for 1 minute.[12]

-

-

Recovery and Selection:

-

Resuspend the cell pellet in 5 mL of YPD medium and incubate at 30°C for 6 hours to overnight to allow for the expression of the resistance gene.[12]

-

Centrifuge the culture and resuspend the cell pellet in 1 mL of 0.9% NaCl solution.[1][12]

-

Plate 100-200 µL of the cell suspension onto YPD plates containing the appropriate concentration of Aureobasidin A.

-

Incubate the plates at 30°C for 3-5 days, or until colonies appear.[1]

-

Mandatory Visualizations

Caption: Mechanism of Aureobasidin A action in S. cerevisiae.

Caption: Experimental workflow for Aureobasidin A selection.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. Aureobasidin A for yeast two-hybrid studies [takarabio.com]

- 3. Aureobasidin A: selectable drug resistance for yeast [takarabio.com]

- 4. takara.co.kr [takara.co.kr]

- 5. takarabio.com [takarabio.com]

- 6. takarabio.com [takarabio.com]

- 7. doaj.org [doaj.org]

- 8. Fungicidal action of aureobasidin A, a cyclic depsipeptide antifungal antibiotic, against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]